

In-depth Technical Guide: Tert-butyl 2-methoxypyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 2-methoxypyrrolidine-1-carboxylate*

Cat. No.: *B122078*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-methoxypyrrolidine-1-carboxylate, a key synthetic intermediate, is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methoxy group at the 2-position. Its structural characteristics make it a valuable building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its application in drug discovery, with a focus on its role as a precursor in the development of antiviral agents.

Chemical Properties and Data

The IUPAC name for this compound is **tert-butyl 2-methoxypyrrolidine-1-carboxylate**. It is also known by synonyms such as 1-Boc-2-methoxypyrrolidine and N-Boc-2-methoxypyrrolidine.^{[1][2]}

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	144688-69-7	[1] [2]
Molecular Formula	C ₁₀ H ₁₉ NO ₃	[1]
Molecular Weight	201.26 g/mol	[1]
Boiling Point	253.9°C at 760 mmHg	[1]
Density	1.04 g/cm ³	[1]
Flash Point	107.3°C	[1]
Refractive Index	1.47	[1]

Table 2: Spectroscopic Data

While a publicly available, complete raw dataset is not readily available, the following table outlines the expected Nuclear Magnetic Resonance (NMR) characteristics based on its chemical structure and data from closely related compounds.

Nucleus	Chemical Shift (δ) ppm (Solvent: CDCl_3)	Assignment
^1H	~4.8-5.1	Methine proton (CH-OCH_3)
^1H	~3.6-3.8	Methylene protons on Nitrogen (N-CH_2)
^1H	~3.3	Methoxy protons (O-CH_3)
^1H	~1.8-2.2	Pyrrolidine ring methylene protons
^1H	~1.45	tert-Butyl protons ($\text{C(CH}_3)_3$)
^{13}C	~154	Carbonyl carbon (C=O) of Boc group
^{13}C	~85-90	Methine carbon (CH-OCH_3)
^{13}C	~79	Quaternary carbon of Boc group ($\text{C(CH}_3)_3$)
^{13}C	~55	Methoxy carbon (O-CH_3)
^{13}C	~45-50	Methylene carbon on Nitrogen (N-CH_2)
^{13}C	~28	Methyl carbons of Boc group ($\text{C(CH}_3)_3$)
^{13}C	~20-35	Pyrrolidine ring methylene carbons

Experimental Protocols

The synthesis of **tert-butyl 2-methoxypyrrrolidine-1-carboxylate** is most effectively achieved through the anodic α -methoxylation of N-Boc-pyrrolidine. This electrochemical method offers a high degree of regioselectivity.

Synthesis of N-Boc-pyrrolidine (Starting Material)

Procedure:

- To a stirred suspension of pyrrolidine and sodium carbonate in methylene chloride, slowly add di-tert-butyl dicarbonate (Boc_2O) at a controlled temperature.
- Continue stirring the reaction mixture at room temperature overnight.
- Filter the reaction mixture to remove inorganic salts and wash the filter cake with methylene chloride.
- Concentrate the filtrate under reduced pressure to yield crude N-Boc-pyrrolidine.
- Purify the crude product by vacuum distillation to obtain pure N-Boc-pyrrolidine.

Anodic Methoxylation of N-Boc-pyrrolidine

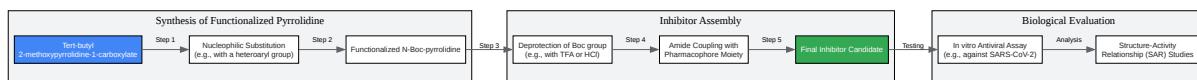
This procedure is adapted from the well-established Shono oxidation of carbamates.

Apparatus:

- An undivided electrolysis cell equipped with two carbon plate electrodes.
- A constant current power supply.

Procedure:

- In the electrolysis cell, dissolve N-Boc-pyrrolidine and a supporting electrolyte, such as tetraethylammonium p-toluenesulfonate, in methanol. Methanol serves as both the solvent and the nucleophile.
- Apply a constant current to the solution while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the electrolysis, evaporate the methanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the electrolyte.


- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **tert-butyl 2-methoxypyrrolidine-1-carboxylate**.

Application in Drug Development: Synthesis of SARS-CoV-2 Inhibitors

Pyrrolidine derivatives are crucial scaffolds in the development of various therapeutic agents, including antiviral drugs. The title compound serves as a key intermediate in the synthesis of novel inhibitors targeting the replication of SARS-CoV-2.

Logical Workflow for the Synthesis of a Pyrrolidine-Based SARS-CoV-2 Inhibitor

The following diagram illustrates a generalized synthetic pathway where a functionalized pyrrolidine, derived from **tert-butyl 2-methoxypyrrolidine-1-carboxylate**, is incorporated into a potential SARS-CoV-2 inhibitor.

[Click to download full resolution via product page](#)

Synthetic workflow for a pyrrolidine-based SARS-CoV-2 inhibitor.

Conclusion

Tert-butyl 2-methoxypyrrolidine-1-carboxylate is a synthetically versatile intermediate with significant applications in pharmaceutical research and development. The electrochemical synthesis via anodic methylation provides an efficient route to this compound. Its utility as a building block for complex molecules, particularly in the context of developing novel antiviral

therapies for diseases such as COVID-19, underscores its importance to the scientific community. This guide provides the foundational technical information required for its synthesis and application in advanced drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. TERT-BUTYL 2-METHOXYPYRROLIDINE-1-CARBOXYLATE | 144688-69-7 [chemicalbook.com]
- To cite this document: BenchChem. [In-depth Technical Guide: Tert-butyl 2-methoxypyrrolidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122078#iupac-name-for-tert-butyl-2-methoxypyrrolidine-1-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com